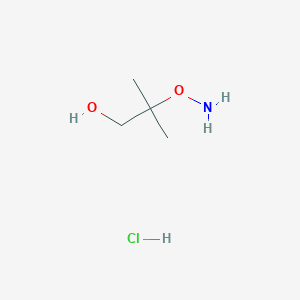

2-(Aminooxy)-2-methylpropan-1-ol hydrochloride

Description

Historical Development of Aminooxy Chemistry

The origins of aminooxy chemistry trace back to the mid-20th century, when researchers first observed anomalous nucleophilic reactivity in compounds containing adjacent lone-pair-bearing atoms. In 1960, Jencks and Carriuolo documented accelerated reaction rates for nucleophiles like hydroxylamine and hydrazine compared to their basicity-derived predictions. This phenomenon, later termed the alpha effect by Edwards and Pearson in 1962, posited that electron-rich alpha atoms enhance nucleophilicity by stabilizing transition states through lone-pair interactions. Early applications focused on oxime ligation—a reaction between aminooxy groups and carbonyl compounds—which gained traction due to its hydrolytic stability and compatibility with aqueous environments. By the 1990s, aminooxy derivatives like 2-(aminooxy)-2-methylpropan-1-ol hydrochloride were synthesized to exploit these properties for bioconjugation, paving the way for their integration into solid-phase peptide synthesis and oligonucleotide modifications.

Theoretical Foundations of Aminooxy Reactivity

The reactivity of aminooxy compounds stems from the alpha effect , where the nucleophilic nitrogen in the -O-NH~2~ group benefits from an adjacent oxygen atom’s lone pairs. This configuration reduces electron density on the nitrogen, enhancing its ability to attack electrophilic carbonyl carbons. Theoretical studies suggest that the alpha effect lowers the activation energy for oxime bond formation by stabilizing partial positive charges in transition states. For This compound , the methyl and hydroxyl substituents further modulate reactivity: the branched 2-methylpropan-1-ol backbone sterically shields the aminooxy group, reducing undesired side reactions while maintaining nucleophilicity. This balance is critical for applications requiring selective ligation in complex biological matrices.

Properties

IUPAC Name |

2-aminooxy-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c1-4(2,3-6)7-5;/h6H,3,5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMDOYDAPWNQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)ON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372105-52-7 | |

| Record name | 2-(AMINOOXY)-2-METHYL-1-PROPANOL HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-2-methylpropan-1-ol hydrochloride typically involves the reaction of 2-methylpropan-1-ol with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the aminooxy group. The product is then purified through recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Oxime Formation via Carbonyl Condensation

The aminooxy group reacts electrophilically with aldehydes or ketones to form oxime derivatives. This reaction is critical in bioconjugation and synthetic chemistry.

Example Reaction:

Key Data:

| Reagent/Condition | Reaction Time | Yield | Product Type |

|---|---|---|---|

| Aldehyde (RCHO) in EtOH | 12–24 hours | 70–85% | Oxime ethers |

| Ketone (RCOR') in EtOH | 24–48 hours | 60–75% | Substituted oximes |

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration . Sodium acetate (NaOAc) is often used to buffer the reaction medium .

Enzyme Inhibition via Pyridoxal Phosphate Interaction

The compound inhibits pyridoxal phosphate-dependent enzymes (e.g., aminotransferases) by forming stable oxime adducts with the cofactor’s aldehyde group.

Biological Relevance:

-

Disrupts transamination pathways in cellular metabolism.

-

Used experimentally to study enzyme mechanisms and metabolic flux.

Structural Evidence:

The aminooxy group’s nucleophilicity enables covalent binding to pyridoxal phosphate, as demonstrated in crystallographic studies of analogous inhibitors .

Reduction to Amines

Under reducing conditions, the aminooxy group can be converted to an amine.

Example Reaction:

Key Data:

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| LiAlH₄ | THF | 0–25°C | 50–60% |

| NaBH₄/CuCl₂ | MeOH | 25°C | 30–40% |

Limitations:

Over-reduction or side reactions may occur with sterically hindered substrates .

Oxidation to Nitroso Intermediates

Controlled oxidation converts the aminooxy group to a nitroso derivative, though this pathway is less explored.

Example Reaction:

Challenges:

-

Nitroso compounds are prone to dimerization.

-

Yields are highly sensitive to reaction conditions (pH, solvent) .

Substitution Reactions

The hydroxyl group undergoes typical alcohol reactions (e.g., esterification, etherification), though steric hindrance from the methyl groups may limit reactivity.

Example:

Optimization:

-

Use of DMAP as a catalyst improves esterification efficiency.

Stability and Hydrolysis

The hydrochloride salt enhances stability by protonating the aminooxy group, reducing nucleophilicity. Hydrolysis under acidic or basic conditions regenerates the free base.

Key Findings:

Comparison with Structural Analogs

| Compound | Reactivity with Carbonyls | Enzyme Inhibition | Stability |

|---|---|---|---|

| 2-(Aminooxy)-2-methylpropan-1-ol | High | Moderate | Moderate (salt form) |

| Aminooxyacetic acid | Moderate | High | Low |

| Hydroxylamine | Low | Low | High |

Scientific Research Applications

Scientific Research Applications

1. Biochemical Research

The compound serves as a reagent in studies involving enzyme inhibition and protein interactions. Its aminooxy group allows it to mimic substrates, which can be useful in understanding enzyme mechanisms and metabolic pathways. For instance, research indicates that compounds with aminooxy functionalities can inhibit certain enzymes by altering their conformation or competing with natural substrates.

2. Medicinal Chemistry

In medicinal chemistry, 2-(Aminooxy)-2-methylpropan-1-ol hydrochloride has been explored for its potential therapeutic applications. The compound's structure suggests possible interactions with neurotransmitter systems, which could lead to the development of new pharmacological agents targeting neurological disorders.

3. Synthetic Chemistry

The compound is also employed in synthetic methodologies, particularly in the formation of isothiazoles through metal-free photoredox catalysis. The use of this compound as an auxiliary demonstrates its versatility in facilitating reactions under mild conditions, which is advantageous for synthesizing complex organic molecules .

Table 1: Summary of Key Studies Involving this compound

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-2-methylpropan-1-ol hydrochloride involves its interaction with specific enzymes and proteins. The aminooxy group can form stable complexes with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The compound’s ability to inhibit pyridoxal phosphate-dependent enzymes, such as aminotransferases, is particularly noteworthy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 1-(Aminooxy)propan-2-ol Hydrochloride (CAS 950595-72-9)

- Molecular Formula: C3H9NO2·HCl (MW: 127.57 g/mol)

- Structural Differences: The aminooxy group is on carbon 1, while the hydroxyl group is on carbon 2. Lacks the methyl group on carbon 2 present in the target compound.

- Synthesis : Synthesized in a one-step reaction using water as a solvent and hydrochloric acid .

- Applications : Primarily used as an intermediate in organic synthesis. Its simpler structure may limit steric hindrance compared to the target compound.

- Key Data: Property 1-(Aminooxy)propan-2-ol HCl 2-(Aminooxy)-2-methylpropan-1-ol HCl Molecular Weight (g/mol) 127.57 139.58 Functional Groups -O-NH2, -OH -O-NH2, -OH, -CH3 Complexity (Topological) 67.8 85.2

2.2. 2-Amino-2-methyl-1-propanol Hydrochloride (AMP Hydrochloride)

- Molecular Formula : (CH3)2C(NH2)CH2OH·HCl (MW: 125.60 g/mol)

- Structural Differences: Replaces the aminooxy (-O-NH2) group with an amino (-NH2) group. Retains the methyl branch on carbon 2.

- Applications: Widely used as a buffering agent in biochemical assays and corrosion inhibition. The amino group offers basicity, unlike the nucleophilic aminooxy group in the target compound .

- Reactivity: Less reactive toward carbonyl compounds compared to aminooxy derivatives.

2.3. 2-(Aminooxy)-2-methylpropionic Acid Hydrochloride

- Molecular Formula: C4H10ClNO3 (MW: 155.58 g/mol)

- Structural Differences : Substitutes the hydroxyl group with a carboxylic acid (-COOH) on carbon 1.

- Applications : The carboxylic acid enhances polarity and salt-forming ability, making it suitable for peptide synthesis or metal chelation .

- Key Contrast : The target compound’s hydroxyl group offers better solubility in protic solvents, while the carboxylic acid derivative may form stable salts.

2.4. 1-Chloro-2-methyl-2-propanol (CAS 558-42-9)

- Molecular Formula : C4H9ClO (MW: 108.57 g/mol)

- Structural Differences: Replaces the aminooxy group with a chlorine atom.

- Reactivity: Acts as an alkylating agent due to the labile chlorine atom. The target compound’s aminooxy group enables nucleophilic reactions instead .

- Safety: Requires stringent handling (e.g., skin/eye protection) due to toxicity risks, unlike the aminooxy compound’s milder hazards .

2.5. Aromatic Derivatives (e.g., 2-Phenyl-1-propanamine Hydrochloride)

- Example : 2-Phenyl-1-propanamine hydrochloride (CAS 20388-87-8)

- Structural Differences : Introduces a phenyl group, increasing hydrophobicity and aromatic interactions.

- Applications: Used in pharmaceuticals for receptor binding (e.g., adrenoceptor ligands) . The target compound’s lack of aromaticity limits such applications but enhances versatility in non-aromatic systems.

Research Implications

The aminooxy group in 2-(Aminooxy)-2-methylpropan-1-ol HCl distinguishes it from amino or chloro analogs, enabling unique reactivity in forming oxime linkages. Its branched structure balances steric hindrance and solubility, making it superior to linear analogs like 1-(Aminooxy)propan-2-ol HCl in targeted synthesis .

Biological Activity

2-(Aminooxy)-2-methylpropan-1-ol hydrochloride, also known as a potent biochemical reagent, has garnered interest due to its unique structural features and biological activities. This compound is primarily recognized for its role in modifying proteins and peptides, which facilitates the study of enzyme mechanisms and protein interactions. Its potential therapeutic applications arise from its ability to inhibit specific enzymes, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is . It features an aminooxy group that contributes to its reactivity in biochemical applications. The compound is soluble in water and exhibits stability under various conditions, which makes it suitable for laboratory use.

The primary mechanism of action involves the inhibition of aminobutyrate aminotransferase, an enzyme implicated in neurotransmitter metabolism. By inhibiting this enzyme, this compound can influence the levels of neurotransmitters such as gamma-aminobutyric acid (GABA), potentially impacting neurological functions .

1. Enzyme Inhibition

Research indicates that this compound effectively inhibits aminobutyrate aminotransferase activity. This inhibition can lead to increased concentrations of GABA, which may have implications for treating neurological disorders .

2. Protein Modification

The compound serves as a valuable reagent in the modification of proteins and peptides. This property allows researchers to investigate enzyme mechanisms and protein-protein interactions more thoroughly. The aminooxy group can react with carbonyl groups in proteins, facilitating the formation of stable oxime derivatives .

3. Potential Therapeutic Uses

Due to its enzyme inhibition properties, this compound is being explored for therapeutic applications in conditions such as epilepsy and anxiety disorders, where modulation of GABA levels could be beneficial .

Study on Neurotransmitter Modulation

In a study examining the effects of various compounds on neurotransmitter levels, this compound was shown to significantly increase GABA levels in neuronal cultures. This effect was attributed to its inhibitory action on aminobutyrate aminotransferase, highlighting its potential use in neuropharmacology .

Protein Interaction Analysis

Another study utilized this compound to modify specific proteins involved in metabolic pathways. By creating stable oxime derivatives, researchers were able to elucidate the interactions between these proteins and their substrates, providing insights into metabolic regulation mechanisms .

Comparative Analysis

| Compound Name | Structure Type | Primary Activity | Applications |

|---|---|---|---|

| 2-(Aminooxy)-2-methylpropan-1-ol HCl | Aminooxy compound | Inhibits aminobutyrate aminotransferase | Neuropharmacology, protein modification |

| Aminooxyacetic acid | Aminooxy compound | Enzyme inhibition | Biochemical research |

| Hydroxylamine hydrochloride | Amino compound | Protein modification | Organic synthesis |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2-(Aminooxy)-2-methylpropan-1-ol hydrochloride to ensure stability during experimental use?

- Methodological Answer : Store under inert atmosphere (e.g., nitrogen or argon) at room temperature. Protect from moisture and light exposure, as these factors may accelerate decomposition. Use airtight, light-resistant containers and monitor for discoloration or precipitate formation as stability indicators .

Q. What spectroscopic methods are appropriate for characterizing this compound?

- Methodological Answer : Employ ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) to resolve signals for the hydroxyl (-OH), aminooxy (-ONH2), and methyl groups. Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For example, HRMS (ESI/QTOF) can verify the [M+H]+ ion with ppm-level accuracy .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallize from ethanol/water (3:1 v/v) under reduced pressure to remove unreacted starting materials. Confirm purity via melting point analysis (literature range: 94–96°C for structurally similar aminooxy hydrochlorides) and chloride ion titration using AgNO3 .

Advanced Research Questions

Q. How can competing side reactions be mitigated when using this compound in oxime synthesis?

- Methodological Answer : Optimize pH (pH 4–5) to stabilize the aminooxy group while minimizing hydrolysis. Use a 1.5–2.0 molar excess of carbonyl reactants (aldehydes/ketones) and maintain low temperatures (0–5°C) to favor oxime formation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes) .

Q. How do steric effects from the 2-methyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer : Perform comparative kinetic studies with non-methylated analogs (e.g., 2-aminooxypropan-1-ol hydrochloride) using SN2 substrates (e.g., methyl iodide). Use DFT calculations to model transition-state geometries and quantify steric hindrance via % buried volume analysis. Experimental data may show reduced nucleophilicity (lower k2 values) for the methylated derivative .

Q. What analytical strategies resolve contradictions in reported reaction yields for its use in heterocyclic synthesis?

- Methodological Answer : Conduct HPLC-MS to track intermediates and byproducts. For example, in quinoxaline synthesis, monitor for competing cyclization pathways. Use kinetic isotope effects (KIEs) to distinguish between rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .

Q. How does the aminooxy group’s redox stability impact its utility in metal-catalyzed reactions?

- Methodological Answer : Evaluate stability under catalytic conditions (e.g., Pd/C, H2 atmosphere) via cyclic voltammetry. Compare oxidative degradation rates with/without antioxidants (e.g., BHT). For reductive environments, employ in situ FTIR to detect amine byproduct formation .

Notes for Experimental Design

- Contradiction Analysis : When reproducibility issues arise in cross-coupling reactions, verify the compound’s hygroscopicity via Karl Fischer titration. Residual water (>0.5%) may deactivate catalysts .

- Advanced Characterization : For stereochemical studies, use vibrational circular dichroism (VCD) to assign absolute configuration in chiral derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.